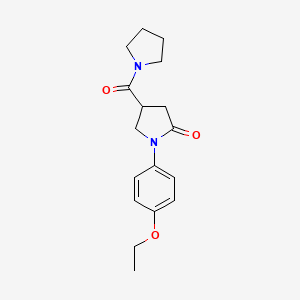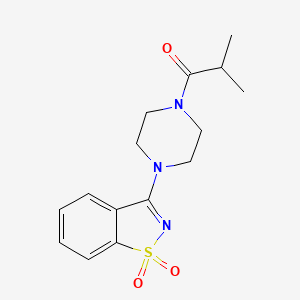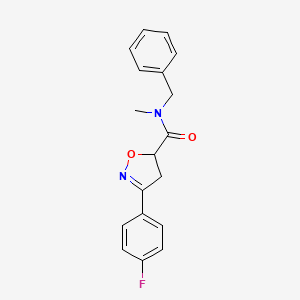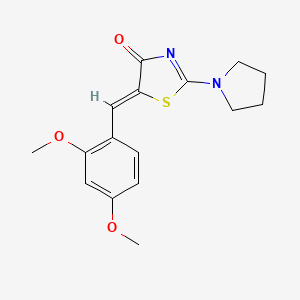
1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Introduction This compound is part of a larger family of organic compounds known as pyrrolidinones, which are cyclic amides. They are significant in various chemical and pharmaceutical research areas due to their diverse biological activities and their role as key intermediates in organic synthesis.
Synthesis Analysis The synthesis of pyrrolidinone derivatives, including compounds similar to "1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone," often involves multi-step reactions. These can include condensation, cyclization, and substitution reactions. For example, a related compound was synthesized through a one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and an aldehyde, confirmed by spectral data (Ahankar et al., 2021).
Molecular Structure Analysis The molecular structure of pyrrolidinone derivatives can be confirmed using techniques like FTIR, NMR spectroscopy, and single-crystal X-ray analysis. They typically show a range of intermolecular interactions, such as hydrogen bonding, which can affect their physical and chemical properties. The structure analysis often involves comparing the geometrical structure, electron distribution, and intermolecular interactions with known compounds (Mohammat et al., 2008).
Chemical Reactions and Properties These compounds participate in various chemical reactions, primarily due to the active sites present in their structure. They can undergo reactions such as acylation, alkylation, and nucleophilic substitution, depending on the substituents attached to the pyrrolidinone ring. The reactivity can be explained through detailed quantum chemical calculations and reactivity descriptors (Halim & Ibrahim, 2022).
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, depend significantly on the molecular structure and intermolecular interactions. These properties are crucial in determining the compound's applications and behavior in different environments. They are typically analyzed using techniques such as X-ray diffraction and thermal analysis.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and electronic properties, are influenced by the compound's molecular structure. For example, the presence of electron-withdrawing or donating groups attached to the pyrrolidinone ring can significantly alter its chemical behavior. These properties are usually explored through experimental and theoretical methods, such as spectroscopic analysis and density functional theory (DFT) calculations (Ding & Silverman, 1992).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-15-7-5-14(6-8-15)19-12-13(11-16(19)20)17(21)18-9-3-4-10-18/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQXWPZXXGHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5587245.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide](/img/structure/B5587257.png)


![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5587276.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587283.png)
![N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5587287.png)
![4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5587300.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5587316.png)
![3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5587325.png)
![4-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5587326.png)